Journal Name:EES Catalysis
Journal ISSN:
IF:0
Journal Website:
Year of Origin:0
Publisher:
Number of Articles Per Year:0
Publishing Cycle:
OA or Not:Not
High performance acidic water electrooxidation catalysed by manganese–antimony oxides promoted by secondary metals†
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D3EY00046J
Herein, we demonstrate that introduction of secondary metals into the promising manganese–antimony oxide acidic water oxidation catalysts endows the resulting materials with superior activity and stability in operation. Using a simple solution-based method, we synthesised multi-metallic manganese antimonates [MnM + Sb]Ox with M = Ru, Co, Pb and Cr. All of the secondary metals examined notably increase the initial activity of the mixed oxides towards the oxygen evolution reaction (OER) in 0.5 M H2SO4 at ambient temperature, though [MnCr + Sb]Ox and [MnRu + Sb]Ox were found to be less stable. In contrast, [MnCo + Sb]Ox, [MnPb + Sb]Ox and [MnCoPb + Sb]Ox maintained high stability and improved the overpotential required to achieve the water oxidation rate of 10 mA cm−2 by 0.040 ± 0.014, 0.08 ± 0.03 and 0.050 ± 0.014 V with respect to the parent [Mn + Sb]Ox catalyst, respectively. Similar improvements in performance were found after tests at elevated temperature of 60 ± 1 °C. The [MnPb + Sb]Ox system exhibits one of the highest activities for the OER at low pH reported for the noble-metal free catalysts so far, viz. 10 mA cm−2 OER at 0.60 ± 0.03 V overpotential at 24 ± 2 °C with a flat electrode. We ascribe this improved performance to the stabilising effect of lead oxides on the catalytically active manganese sites, which is demonstrated herein by in situ spectroelectrochemical X-ray absorption analysis.
Detail
A review of II–VI semiconductor nanoclusters for photocatalytic CO2 conversion: synthesis, characterization, and mechanisms
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D3EY00106G
The excessive consumption of fossil fuels has caused a severe energy shortage, and the large amount of CO2 released during the combustion process has disrupted the carbon balance in nature. Achieving photocatalytic CO2 reduction to high-value products is of high significance for both the economy and environment. So far, the bottlenecks for photocatalytic reduction of CO2 include low electron–hole separation efficiency and low CO2 productivity. II–VI semiconductor nanoclusters, especially magic-size clusters (MSCs), possess special chemical and physical properties such as an adjustable band gap (broadening the spectral response range), short carrier migration distance (favoring charge separation), and high surface-to-volume ratio (providing more active sites for CO2 adsorption and conversion), making them potent candidates for photocatalysis. This review briefly introduces the research progress in II–VI MSCs. Then, we summarize the recent advances in II–VI MSCs and related composites for photocatalytic CO2 reduction. Finally, the challenges and prospects of MSC-based photoelectron-catalytic systems are also discussed.
Detail
A perspective of COx conversion to aromatics
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D3EY00102D
The sustainable production of chemicals through COx hydrogenation is a growing area of interest, with thermal catalytic conversion showing the most promise. Selective hydrogenation to high carbon number products (C8+) remains a challenge, and this perspective focuses on recent advancements in heterogeneous catalytic COx hydrogenation to aromatics. Efficient conversion has been achieved using tandem catalysts composed of metal oxides and nano-porous zeolites, particularly H-ZSM-5, which activate COx and dissociate H2 while promoting precise C–C coupling and cyclization. Such behavior facilitated the system towards a simple biological system. However, understanding the reaction mechanisms, including product selectivity and catalyst activity regulation is still a challenge. This perspective reviews recent progress and integrates quantitative activity descriptors for metal-dependent speciation within the biological metabolic system. H* adsorption energy in the presence of C1 oxygenate intermediates is identified as a speciation-sensitive activity descriptor, while zeolite topologies serve as product selectivity descriptors. These findings establish robust structure–performance relationships and guide the rational design of high-performance COx hydrogenation to aromatic catalysts.
Detail
Advanced dual-atom catalysts for efficient oxygen evolution reaction
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D3EY00050H
Single-atom site catalysts (SACs) are widely used in various catalytic reactions because of their high atom utilization, mass activity, and selectivity. However, they have limitations in catalyzing multi-electron reactions due to their inherent mono-metal center feature. In recent years, dual-atom catalysts (DACs) have received substantial attention as they not only inherit the merits of SACs but also overcome their shortcomings. Therefore, this perspective aims to outline recent developments in DACs and deepen our understanding of the synergistic interactions between dual metal sites. The perspective begins by introducing efficient fabrication strategies for DACs, followed by depicting state-of-the-art characterization techniques. Exciting advances of DACs in the oxygen evolution reaction (OER) and their applications in powdered rechargeable battery devices are also discussed. Finally, some critical challenges of DACs are outlined, and futuristic perspectives are presented to enhance their feasibility in sustainable energy.
Detail
Recent advances in electrocatalytic NOx reduction into ammonia
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D3EY00090G
Ammonia (NH3) is an essential ingredient for the production of numerous chemicals which have a wider usage as fertilizers, explosives, and plastics. Currently, NH3 is mainly produced from the conventional Haber–Bosch process, which is energy-consuming and involves the risk of emitting greenhouse gases into the atmosphere. In contrast, electrochemical ammonia synthesis (EAS) from the nitrogen reduction reaction is evolving as a viable solution for sustainable NH3 production under ambient conditions. However, the high NN dissociation energy and the competitive hydrogen evolution reaction result in an unsatisfactory ammonia yield rate and Faradaic efficiency. In this regard, EAS from reactive nitrogen (NOx) species, especially through the nitric oxide reduction reaction (NORR), could be a sustainable way as it produces valuable NH3 and simultaneously mitigates the gaseous NOx pollutant. Various NORR electrocatalysts have been designed and investigated. The electrocatalytic activity hugely depends on the composition, Gibbs free energy for ‘NO’ or intermediate adsorption on the catalyst surface, and the rate of proton/electron transfer at the solid–liquid–gas interface. Besides, different electrolyte additives have been employed to improve the solubility of NO in aqueous electrolytes. Thus, this review presents an overview of the NORR mechanism, recent advancements in electrocatalysts, and factors influencing the NH3 yield and selectivity. After that, the forthcoming challenges associated with practical realisation of EAS via NORR are discussed.
Detail
Strategies for the design of ruthenium-based electrocatalysts toward acidic oxygen evolution reaction
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D3EY00092C
Polymer electrolyte membrane water electrolyzers (PEMWEs) driven by renewable electricity are deemed to be a promising technology toward green hydrogen production, where anodic oxygen evolution reaction (OER) is one of the main obstacles that impede the practical application of PEMWEs. The strongly acidic environment and greatly oxidative working conditions make the development of highly active and stable electrocatalysts toward OER extremely challenging. Ruthenium (Ru)-based materials as acidic OER catalysts possess a number of advantages including high activity and the lowest price among the precious metal family, while their long-term durability is far from satisfactory. To date, effective efforts have been made to improve the durability of Ru species to balance activity and stability. In this review, the recent progress in the development of Ru-based catalysts for enhanced acidic OER performance is summarized, expecting to offer guidance for exploring highly active and stable Ru-based catalysts. The fundamental understanding of the relationship between OER mechanism and activity as well as stability of Ru species is discussed. Then, experimental attempts to improve the acidic OER performance of Ru-based catalysts are reviewed. Finally, the challenges and perspectives for future studies of Ru-based catalysts for acidic OER are also proposed.
Detail
Microkinetic studies for mechanism interpretation in electrocatalytic CO and CO2 reduction: current and perspective
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D3EY00079F
Microkinetic analysis can establish the relationship between the atomic-level reaction mechanism and macroscopic observables, such as reaction rates, product selectivity, Tafel slope, reaction order, isotopic effect, and apparent activation energy, at given operating conditions. This relationship is essential in the rational design of electrocatalysts and reactor configurations. In recent years, microkinetic analysis, particularly Tafel and reaction order analysis, has seen significant advancements in its application for interpreting reaction mechanisms in electrocatalytic CO and CO2 reduction. This review summarizes the progress in understanding the complex kinetic processes through theoretical microkinetic simulation modeling and experimental measurements. However, the reaction mechanisms derived from microkinetic analysis are disputed, complicating efforts to design electrocatalysts. This review analyzes the discrepancies in the literature and elucidates deeper insights into experimental discrepancies. The importance of local reaction environments in the intrinsic kinetic behavior of electrocatalysts is highlighted. The report also discusses the challenges and limitations of microkinetic analysis. Finally, the review suggests some perspectives on future investigations. Overall, this review is expected to provide new insights, critical interpretation, and guidance for the future development of microkinetic measurements and analysis.
Detail
Contents list
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D3EY90018E
The first page of this article is displayed as the abstract.
Detail
Inside front cover
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D3EY90017G
A graphical abstract is available for this content
Detail
Front cover
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D3EY90016A
A graphical abstract is available for this content
Detail
Back cover
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D3EY90023A
A graphical abstract is available for this content
Detail
Back cover
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D3EY90004E
A graphical abstract is available for this content
Detail
Boosting the activity of PdAg alloy nanoparticles during H2 production from formic acid induced by CrOx as an inorganic interface modifier†
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D2EY00049K
Interfacial modification of PdAg nanoparticles supported on mesoporous carbon (MSC) functionalized with weakly basic phenylamine groups was performed using an amorphous CrOx phase. The resulting PdAgCr/amine-MSC catalyst was found to promote the efficient dehydrogenation of formic acid (HCOOH) serving as a liquid organic hydrogen carrier. A maximum turnover frequency of 6898 h−1 (based on the mass of Pd employed) was achieved, which was 1.6 times larger than the value previously obtained using a PdAg catalyst. Physicochemical characterization and density functional theory calculations indicated that electronic interactions with the CrOx phase induced a significant electronic gap. This effect, in turn, generated unique ensemble sites on the PdAg nanoparticle surfaces at which electron-deficient Agδ+ and electron-rich Pdδ− atoms were adjacent. Kinetic analyses and theoretical investigations demonstrated that O–H bond dissociation was assisted by amine groups on the support surface. Enhanced C–H bond dissociation and H2 desorption resulting from the cooperative action at the ensemble sites were found to play a crucial role in increasing the catalytic activity. The present system is easily synthesized, does not require additives, can be recycled and effectively suppresses CO formation, meaning that this material is a suitable candidate for practical applications in fuel cells.
Detail
Effect of charge selective contacts on the quasi Fermi level splitting of CuGa3Se5 thin film photocathodes for hydrogen evolution and methylviologen reduction†
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D2EY00062H
The copper chalcopyrite CuGaSe2 and the defect-related phase CuGa3Se5 are promising photocathode materials for solar hydrogen generation. Existing devices exhibit photocurrents nearing 68% (CuGa3Se5)–86% (CuGaSe2) of their theoretical limit but they are plagued by photovoltage losses that reduce their energy conversion efficiency. To evaluate the reasons, we determine the light intensity dependent quasi-Fermi level splitting (QFLS) in p-CuGa3Se5/liquid junctions for the first time, using the vibrating Kelvin probe surface photovoltage technique. The QFLS, or internal photovoltage, corresponds to the maximum electrochemical work a photoelectrode can perform under a given illumination condition. In the presence of water or methylviologen (2+/+) as electron acceptors, the QFLS of Mo/p-CuGa3Se5/liquid junctions reaches 0.22 to 0.29 V, respectively, under 49 mW cm−2 400 nm illumination, while the QFLS of a FTO/p-CuGa3Se5 photoelectrode is only 0.15–0.16 V. The lower voltage of the latter is attributed to a Schottky junction at the back contact, which limits majority charge carrier (hole) extraction from the semiconductor. Photovoltage losses also result from Fermi level pinning of the minority carriers at surface states 0.5 eV above the CGSe valence band. This problem can be overcome by chemical bath deposition of a CdS overlayer, which functions as a selective contact for electron extraction from CuGa3Se5 and which raises the QFLS to 0.44 V at 49 mW cm−2. No significant QFLS enhancement occurs upon adsorption of Cd2+ ions to the CuGa3Se5 electrode surface, suggesting that Cd2+ adsorption alone does not remove the Fermi level pinning effect. Overall, these results provide a better understanding of the effect of surface treatments and charge selective contacts on the photovoltage of CuGa3Se5 photoelectrodes and indicate pathways to improve its solar fuel conversion efficiency.
Detail
Descriptor-based identification of bimetallic-derived catalysts for selective activation of ethane with CO2†
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D2EY00051B
The selective activation of ethane with CO2 offers a promising strategy to simultaneously reduce the greenhouse gas and upgrade the underutilized ethane to value-added chemicals. Herein, the catalytic reactions of ethane and CO2 over a series of indium (In)-based bimetallic-derived catalysts were investigated by combining catalytic evaluation, in situ characterization and Density Functional Theory (DFT) calculations. The DFT-calculated energetics along the dry reforming of ethane pathway to produce syngas and oxidative dehydrogenation of ethane to produce ethylene were consistent with the trend in experimentally observed selectivity. Combining the results currently collected for In-based bimetallic catalysts with those previously reported for other bimetallic systems, a descriptor-based model was used to scale the ethylene selectivity over a wide range of bimetallic systems. Furthermore, results from the current study enhanced the mechanistic understanding of the importance that the binding strength of the initial reaction intermediates played in controlling the selective activation of ethane with CO2.
Detail
Unlocking nanotubular bismuth oxyiodide toward carbon-neutral electrosynthesis†
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D3EY00034F
The electrochemical CO2 reduction reaction (CO2RR) to formate is one of the attractive strategies for achieving carbon-neutral sustainability, but synthesizing highly active catalytic materials capable of selectively forming formate, especially under industrially relevant conditions, remains challenging. We herein report ultrathin one-dimensional nanotubular Bi5O7I with substantial amounts of nanopores and oxygen vacancies for the CO2RR. A desirable selectivity of over 93% and high current density for formate are achieved in a potential window of 1000 mV in a flow cell. More importantly, a stable performance of 140 h with faradaic efficiency over 90% in a membrane electrode assembly system demonstrates great potential for industrial CO2RR application. The abundant defects within the ultrathin nanotubular structure not only improve the CO2 adsorption and charge transfer capabilities that facilitate the reaction kinetics, but also modulate the electronic structure and optimize the energy barrier toward formate as revealed by the theoretical calculations. Concurrently, the local high pH caused by the structural defects and hydrophobic surface could remarkably suppress the hydrogen evolution reaction and in turn, accelerate formate formation. These advances demonstrate an effective structure and defect engineering to unlock one-dimensional electrocatalysts to boost the CO2RR toward target products.
Detail
Sustainable waste-nitrogen upcycling enabled by low-concentration nitrate electrodialysis and high-performance ammonia electrosynthesis†
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D3EY00058C
Reactive nitrogen (Nr) is an essential nutrient to life on earth, but its mismanagement in waste has emerged as a major problem in water pollution to our ecosystems, causing severe eutrophication and health concerns. Sustainably recovering Nr [such as nitrate (NO3−)–N] and converting it into ammonia (NH3) could mitigate the environmental impacts of Nr, while reducing the NH3 demand from the carbon-intensive Haber–Bosch process. In this work, high-performance NO3−-to-NH3 conversion was achieved in a scalable, versatile, and cost-effective membrane-free alkaline electrolyzer (MFAEL): a remarkable NH3 partial current density of 4.22 ± 0.25 A cm−2 with a faradaic efficiency of 84.5 ± 4.9%. The unique configuration of MFAEL allows for the continuous production of pure NH3-based chemicals (NH3 solution and solid NH4HCO3) without the need for additional separation procedures. A comprehensive techno-economic analysis (TEA) revealed the economic competitiveness of upcycling waste N from dilute sources by combining NO3− reduction in MFAEL and a low-energy cost electrodialysis process for efficient NO3− concentration. In addition, pairing NO3− reduction with the oxidation of organic Nr compounds in MFAEL enables the convergent transformation of N–O and C–N bonds into NH3 as the sole N-containing product. Such an electricity-driven process offers an economically viable solution to the growing trend of regional and seasonal Nr buildup and increasing demand for sustainable NH3 with a reduced carbon footprint.
Detail
Full-spectrum utilization of solar energy for simultaneous CO2 reduction and seawater desalination†
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D3EY00098B
Photocatalytic CO2 reduction, as a highly integrated solar fuel generation technology, cannot efficiently utilize infrared light, resulting in a severe waste of solar energy. Given the fact that bifunctional polyaniline can conduct photocatalysis and promote water evaporation at the same time, integrating the advantages of a gas diffusion layer in mass transfer, we proposed a novel layout of the reacting system. In this constructed three-phase interface, polyaniline exhibited high activity for CO2 reduction, rather than hydrogen evolution. Through quasi-in situ Raman spectroscopy, we found that the introduced copper–cobalt composite oxides would be reduced to cuprous oxide/tricobalt tetroxide once photocatalysis starts. The highest achieved selectivity of ethanol-based C2+ products was >90%. The presence of a greater number of asymmetric adsorption sites between copper and cobalt facilitated C–C coupling, further proved by the density functional theory analysis. For water evaporation, the achieved energy conversion efficiency of solar to vapor was 71.0%. The evaporation was activated via the unabsorbed light by the photocatalyst and the unused light that had been absorbed. The vapor flux was driven across the hydrophobic gas diffusion layer into the flow in the backplate by the temperature gradient between each side of the gas diffusion layer. Subsequently, desalted water was obtained by condensation.
Detail
Deconvoluting kinetics and transport effects of ionic liquid layers on FeN4-based oxygen reduction catalysts†
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D3EY00166K
The use of ionic liquid layers has been reported to improve both the activity and durability of several oxygen reduction catalysts. However, the development of this technology has been hindered by the lack of understanding of the mechanism behind this performance enhancement. In this work, we use a library of ionic liquids to modify a model FeN4 catalyst (iron phthalocyanine), to decouple the effects of ionic liquid layers on oxygen reduction kinetics and oxygen transport. Our results show that oxygen reduction activity at low overpotentials it determined by the ionic liquids’ influence on the *OH binding energy on the active sites, while oxygen solubility and diffusivity controls transport at high overpotentials. Finally, using nitrogen physisorption, we have demonstrated that the distribution of the ionic liquids on the catalyst is inhomogeneous, and depends on the nature of the ionic liquid used.
Detail
In situ investigation of the mechanochemically promoted Pd–Ce interaction under stoichiometric methane oxidation conditions†
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D2EY00067A
The optimization of the supported Pd phase for CH4 activation on Pd/CeO2 catalysts has been a matter of great interest in the recent literature, aiming at the design of efficient methane abatement catalysts for Natural Gas fueled Vehicles (NGVs). Under lean conditions, a mixed Pd0/PdO combination has been indicated as exhibiting the best performance, while controversial results have been reported under stoichiometric conditions depending on the support oxide, where either Al2O3 or zeolite-based supports are usually considered. Here, by means of synchrotron-based in situ NAP-XPS and XRD measurements, we follow the evolution of Pd species on Pd/CeO2 samples prepared by dry mechanochemical synthesis (M) under stoichiometric CH4 oxidation feed, unravelling a stable Pd0/Pd2+ arrangement in a close to 1 : 1 ratio as the most active palladium state for CH4 activation when excess oxygen is not available, in contrast to what was reported for Pd/alumina materials, where metallic Pd0 nanoparticles showed the highest activity. The combination of NAP-XPS analysis and activity test results highlights the promotional effect of the Pd–Ce interaction, resulting in enhanced oxygen transfer and improved activity and stability of the Pd/CeO2 catalyst prepared by a novel mechanochemical approach even under low O2 content, large excess of water vapor (10 vol%) and high temperature exposure (>700 °C).
Detail
175
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
0 Not